N-(1H-indol-2-ylcarbonyl)-beta-alanine
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Overview
Description
N-(1H-indol-2-ylcarbonyl)-beta-alanine: is a compound that features an indole moiety linked to beta-alanine through a carbonyl group. Indole derivatives are significant in various fields due to their biological activities and presence in natural products. This compound is of interest in medicinal chemistry and synthetic organic chemistry.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A . The interaction of these compounds with their targets can lead to changes in the target’s function, which can result in the observed biological activities.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the diverse biological activities observed with indole derivatives.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound’s action could result in a variety of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-2-ylcarbonyl)-beta-alanine typically involves the reaction of indole-2-carboxylic acid with beta-alanine. The carboxylic acid group of indole-2-carboxylic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated intermediate then reacts with beta-alanine to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products:
- Oxidized indole derivatives.
- Reduced alcohol derivatives.
- Substituted indole compounds with various functional groups .
Scientific Research Applications
Chemistry: N-(1H-indol-2-ylcarbonyl)-beta-alanine is used as a building block in the synthesis of more complex molecules. Its indole moiety is a versatile scaffold for the development of new compounds with potential biological activities .
Biology: In biological research, this compound is studied for its interactions with enzymes and receptors. It serves as a model compound to understand the behavior of indole derivatives in biological systems .
Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties. This compound may exhibit similar activities .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness: N-(1H-indol-2-ylcarbonyl)-beta-alanine is unique due to its specific combination of an indole moiety and beta-alanine. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(1H-indole-2-carbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11(16)5-6-13-12(17)10-7-8-3-1-2-4-9(8)14-10/h1-4,7,14H,5-6H2,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQHKWPEDMLEOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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